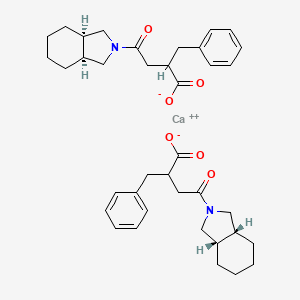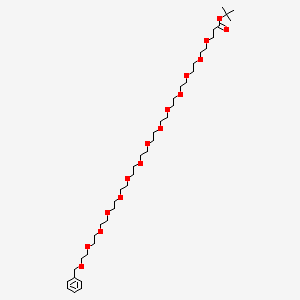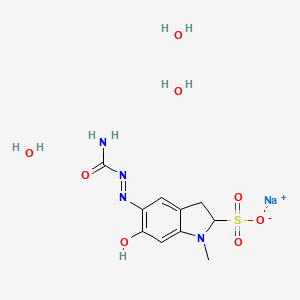![molecular formula C24H25FO5S B11935140 (1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol CAS No. 1028977-37-8](/img/structure/B11935140.png)
(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canagliflozin is a medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which work by preventing the kidneys from reabsorbing glucose back into the blood, thereby increasing glucose excretion through urine . This mechanism helps in lowering blood sugar levels in patients with type 2 diabetes. Canagliflozin is marketed under various brand names, including Invokana .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps :
Preparation of Intermediate III: This involves the reaction of a thiophene derivative with a fluorobenzyl bromide in the presence of a base.
Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in a mixture of tetrahydrofuran (THF) and methanol at 30°C for 3 hours.
Purification: The product is extracted using ethyl acetate, followed by drying and filtration to obtain the final compound.
Industrial Production Methods: Industrial production of Canagliflozin often involves the use of advanced techniques such as hot-melt extrusion to improve the solubility and bioavailability of the drug . The process includes:
Mixing: Components are crushed, sieved, and mixed to form a physical mixture.
Extrusion: The mixture is heated to 130°C and extruded using a double-screw hot-melt extruder.
Cooling and Sieving: The extruded product is cooled to room temperature, crushed, and sieved to obtain the final product.
化学反应分析
Types of Reactions: Canagliflozin undergoes various chemical reactions, including:
Oxidation: Canagliflozin can be oxidized to form its metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various metabolites such as M5, M7, and M9, which are primarily formed through oxidation .
科学研究应用
Canagliflozin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of SGLT2 inhibitors and their chemical properties.
Biology: Research focuses on its effects on glucose metabolism and renal function.
作用机制
Canagliflozin works by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules . This inhibition prevents the reabsorption of glucose back into the bloodstream, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
相似化合物的比较
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison:
- Efficacy: Canagliflozin has shown slightly higher efficacy at lowering HbA1c levels compared to other SGLT2 inhibitors .
- Safety: All SGLT2 inhibitors have a similar safety profile, with common side effects including urinary tract infections and genital infections .
- Unique Features: Canagliflozin is unique in its ability to significantly reduce the risk of cardiovascular events in patients with type 2 diabetes .
属性
CAS 编号 |
1028977-37-8 |
|---|---|
分子式 |
C24H25FO5S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
(3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1 |
InChI 键 |
XTNGUQKDFGDXSJ-KKEQRHKBSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)


![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)


![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
